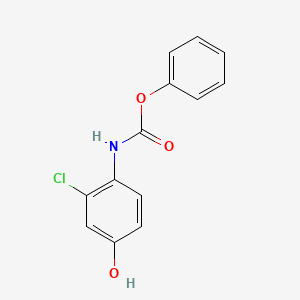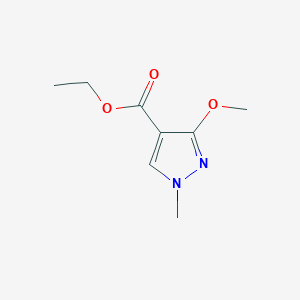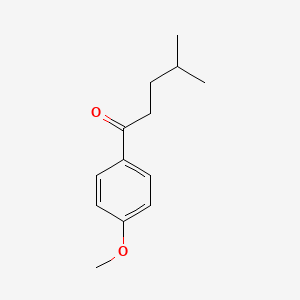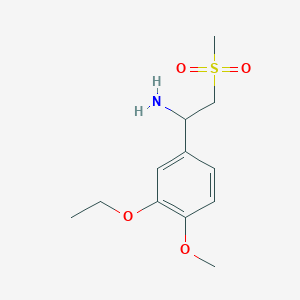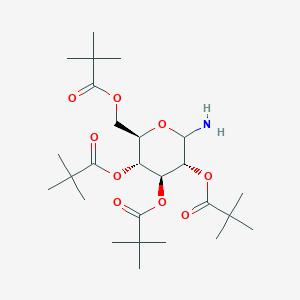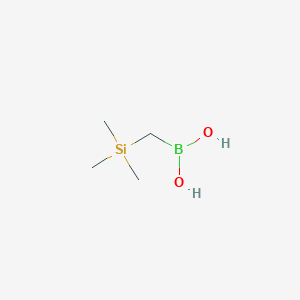
((Trimethylsilyl)methyl)boronic acid
概要
説明
((Trimethylsilyl)methyl)boronic acid is a boronic acid derivative . It has a molecular formula of C4H13BO2Si, an average mass of 132.041 Da, and a monoisotopic mass of 132.077789 Da .
Synthesis Analysis
The synthesis of boronic acids, including This compound, can be performed under mild conditions in the presence of methylboronic acid . The reaction provides high yields and eliminates cumbersome and problematic purification steps due to the high volatility of methylboronic acid and its diol esters .
Molecular Structure Analysis
The molecular structure of This compound consists of a boronic acid group attached to a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Chemical Reactions Analysis
The trimethylsilyl group in This compound is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 190.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 69.1±27.9 °C .
科学的研究の応用
Organic Synthesis and Chemical Reactions
- Addition to Boranes : (Trimethylsilyl)methyl boronic acid derivatives are used in the addition of trimethylsilyl compounds to boranes. This results in the formation of tricoordinated borane derivatives, highlighting the reactivity of (trimethylsilyl)methyl boronic acid with electrophiles (Nöth & Weber, 1985).
- Interconversion of Boronic Acid Protecting Groups : It plays a role in the interconversion of protected boronic acids via intermediate organotrifluoroborates, demonstrating its utility in the modification of boronic acid compounds (Churches, Hooper, & Hutton, 2015).
- Mass Spectrometry Studies : The mass spectra of bis-trimethylsilyl derivatives of simple boronic acids have been analyzed, showing rearrangement ions involving the loss of MeBO, which is crucial for understanding the behavior of these compounds under mass spectrometric conditions (Vandenheuvel, Smith, & Firestone, 1977).
Material Science and Polymer Chemistry
- Synthesis of Fluorescent Polymers : Trimethylsilyl-substituted polystyrene has been used to create fluorescent triarylborane polymers. These materials exhibit unique photophysical properties and have potential applications in sensing and environmental stability (Parab, Venkatasubbaiah, & Jäkle, 2006).
- Lewis Acid Polymers : Well-defined polymeric Lewis acids have been developed using trimethylsilylated polymers. These include the borylation of silylated polymers to create novel boron-containing polymeric Lewis acids with tailored reactivity and stability (Qin, Cheng, Sundararaman, & Jäkle, 2002).
Biomedical Applications
- **Boronic Acid Polymersin Medicine**: Boronic acid-containing polymers, derived from compounds like (Trimethylsilyl)methyl boronic acid, have shown significant potential in biomedical applications. They have been used in the treatment of various diseases including HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of boronic acid polymers make them valuable in biomedical fields (Cambre & Sumerlin, 2011).
Sensing and Detection
- Chemical Sensing : Boronic acid compounds, including (Trimethylsilyl)methyl boronic acid derivatives, are increasingly used in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide ions makes them useful in various detection and sensing technologies. These applications range from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).
- Fluorescent Chemosensors : Boronic acids interact with certain biological substances to form compounds that can be used in fluorescent sensors. This property has been exploited for detecting carbohydrates, bioactive substances, and various ions, showcasing the utility of (Trimethylsilyl)methyl boronic acid derivatives in the development of new fluorescent probes (Huang et al., 2012).
作用機序
Target of Action
The primary target of ((Trimethylsilyl)methyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is particularly used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This enables the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by several environmental factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s action can be sensitive to hydrolysis under mild acidic or basic conditions . The cost of boronic acids could also be a factor, but this can be mitigated by recovering and recycling this reagent .
Safety and Hazards
((Trimethylsilyl)methyl)boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .
将来の方向性
Boronic acids, including ((Trimethylsilyl)methyl)boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
生化学分析
Biochemical Properties
((Trimethylsilyl)methyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity, which is essential for numerous physiological processes, including digestion, immune response, and cell signaling .
Additionally, this compound can interact with diol-containing biomolecules, such as carbohydrates and nucleotides. This interaction is facilitated by the formation of cyclic boronate esters, which can modulate the activity of enzymes involved in carbohydrate metabolism and nucleotide synthesis . These interactions highlight the compound’s versatility in influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteases, this compound can modulate signaling pathways that rely on proteolytic processing of signaling molecules. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Moreover, the compound’s interaction with carbohydrate metabolism enzymes can alter cellular energy balance and metabolic flux. This can impact cellular processes like glycolysis and gluconeogenesis, ultimately influencing cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its ability to form reversible covalent bonds with active site residues of enzymes, such as serine in proteases, is a key aspect of its mechanism of action. This binding inhibits enzyme activity, preventing substrate processing and altering downstream signaling pathways .
Additionally, the formation of cyclic boronate esters with diol-containing biomolecules can inhibit or activate enzymes involved in carbohydrate and nucleotide metabolism. This interaction can lead to changes in enzyme conformation and activity, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, adverse effects such as enzyme inhibition beyond the intended targets and disruption of normal cellular functions can occur .
Threshold effects have been observed, where a specific dosage range elicits the desired biochemical and cellular responses without inducing toxicity. Understanding these dosage effects is crucial for optimizing the compound’s use in therapeutic and research applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate and nucleotide metabolism. For example, its interaction with glycolytic enzymes can alter the rate of glucose metabolism, impacting cellular energy production and overall metabolic balance .
Additionally, this compound’s ability to form cyclic boronate esters with diol-containing metabolites can affect the levels of these metabolites, further influencing metabolic pathways and cellular functions .
特性
IUPAC Name |
trimethylsilylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLLEMZUONDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463621 | |
| Record name | ((Trimethylsilyl)methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74213-41-5 | |
| Record name | ((Trimethylsilyl)methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




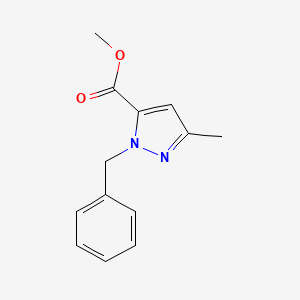
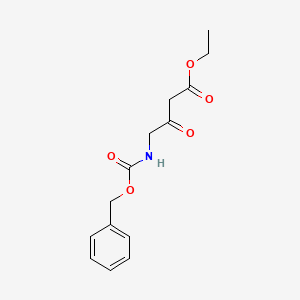
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

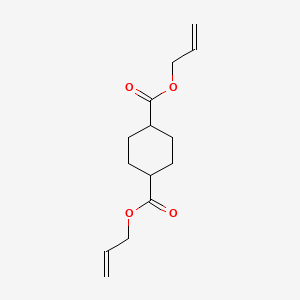

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
